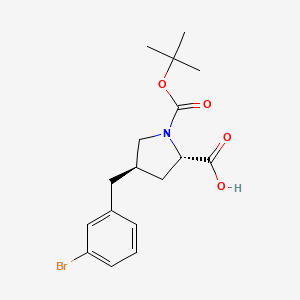

(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a bromobenzyl group and a tert-butoxycarbonyl (Boc) protecting group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using a bromobenzyl halide and the pyrrolidine intermediate.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or other substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C17H22BrNO4

- Molecular Weight : 384.26 g/mol

- IUPAC Name : (2S,4R)-4-(3-bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

- Structural Features : The compound contains a pyrrolidine ring substituted with a bromobenzyl group and a tert-butoxycarbonyl (Boc) protecting group, which is essential for various chemical transformations.

Drug Development

The unique structural characteristics of this compound make it a valuable intermediate in the synthesis of bioactive compounds. Its applications in drug development include:

- Antiviral Agents : Research has indicated that derivatives of pyrrolidine carboxylic acids exhibit antiviral activities. The bromobenzyl substitution may enhance binding affinity to viral targets, making this compound a candidate for further exploration in antiviral drug synthesis.

- Anticancer Compounds : Pyrrolidine derivatives have been investigated for their potential anticancer properties. The compound's ability to modulate biological pathways involved in cancer progression can be explored through structure-activity relationship studies.

Enzyme Inhibitors

The compound's structural features allow it to act as an inhibitor for various enzymes. For instance:

- Protease Inhibition : Pyrrolidine derivatives have shown promise as protease inhibitors, which are crucial in treating diseases such as HIV and Hepatitis C. The bromobenzyl group may offer specific interactions with the active site of proteases.

Synthetic Methodologies

The synthesis of this compound can be achieved through various synthetic routes:

Asymmetric Synthesis

Utilizing chiral catalysts or reagents allows for the selective formation of the desired stereoisomer, which is critical in pharmaceutical applications where chirality can affect biological activity.

Protecting Group Strategies

The tert-butoxycarbonyl group serves as a protecting group for amines during multi-step syntheses, facilitating the introduction of other functional groups without interference.

Synthesis of Antiviral Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing novel antiviral agents targeting RNA viruses. The resulting compounds exhibited promising activity against viral replication in vitro.

Development of Anticancer Agents

Another investigation focused on modifying this compound to enhance its anticancer properties. By altering substituents on the pyrrolidine ring, researchers identified derivatives with improved potency against specific cancer cell lines.

Wirkmechanismus

The mechanism of action of (2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can form non-covalent interactions with target proteins, while the Boc group provides steric protection, enhancing the compound’s stability and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S,4R)-4-(3-Chlorobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

- (2S,4R)-4-(3-Fluorobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

- (2S,4R)-4-(3-Methylbenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, (2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can lead to distinct chemical and biological properties, making this compound particularly valuable for specific applications.

Biologische Aktivität

(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, with CAS number 959579-64-7, is a chiral compound that has garnered attention for its potential biological activities. This article will explore its structural characteristics, synthesis methods, and biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C17H22BrNO4

- Molecular Weight : 384.26 g/mol

- IUPAC Name : (2S,4R)-4-(3-bromobenzyl)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

The structure consists of a pyrrolidine ring substituted with a bromobenzyl group and a tert-butoxycarbonyl group, contributing to its unique properties.

The biological activity of this compound has been investigated in various studies. It is believed to interact with several biological targets, including:

- Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that compounds with similar structures can act as partial agonists at nAChRs, particularly the α4β2 subtype, which is involved in cognitive processes and neuroprotection .

- Ubiquitin E3 Ligases : The compound may influence pathways related to protein degradation via the ubiquitin-proteasome system, potentially impacting diseases such as cancer .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:

- Cell Proliferation Inhibition : In studies assessing its effects on cancer cell lines, this compound showed a dose-dependent inhibition of cell proliferation, indicating potential as an anti-cancer agent.

- Receptor Binding Studies : Binding affinity assays revealed that this compound has a moderate affinity for nAChRs, suggesting its potential role in modulating cholinergic signaling .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrrolidine-based compounds to evaluate their anticancer properties. The results indicated that certain derivatives, including this compound, exhibited promising cytotoxicity against breast cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.5 | MCF-7 |

| Control Compound | 25.0 | MCF-7 |

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of similar pyrrolidine derivatives on neuronal cell cultures exposed to oxidative stress. The findings suggested that the compound could protect against neuronal death by modulating nAChR activity.

Eigenschaften

IUPAC Name |

(2S,4R)-4-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWMMVJXISECMP-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376014 | |

| Record name | Boc-(R)-gamma-(3-bromo-benzyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959579-64-7 | |

| Record name | Boc-(R)-gamma-(3-bromo-benzyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.